Toxicarolisoflavone

概要

説明

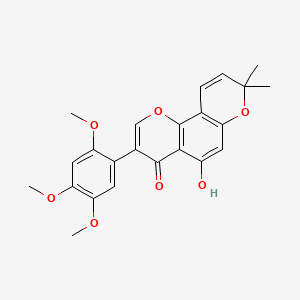

トキサロールイソフラボンは、植物ミレッティア・ブランディシアナから抽出された天然のイソフラボンです。イソフラボンはフラボノイドの一種であり、3-フェニルクロメン-4-オン骨格を持つフェノール化合物です。

準備方法

合成経路および反応条件: トキサロールイソフラボンの合成には、2,2-ジメチル-5-ヒドロキシ-7-メトキシクロマンが原料として使用されます。 合成経路には、特定の反応条件下でのメチル化、環化、水酸化などの複数のステップが含まれます .

工業生産方法: トキサロールイソフラボンの工業生産は、植物細胞培養や代謝工学などのバイオテクノロジー的手法によって達成できます。 これらの方法には、遺伝子組み換え微生物または植物器官培養を用いてイソフラボンの収量を高めることが含まれます .

化学反応の分析

反応の種類: トキサロールイソフラボンは、以下を含む様々な化学反応を起こします。

酸化: この反応には、酸素の付加または水素の除去が含まれ、多くの場合、過マンガン酸カリウムや過酸化水素などの酸化剤を使用します。

還元: この反応には、水素の付加または酸素の除去が含まれ、通常、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用します。

置換: この反応には、ある官能基を別の官能基と置き換えることが含まれ、多くの場合、ハロゲンやアルキル化剤などの試薬を使用します.

一般的な試薬と条件:

酸化: 酸性または中性条件下での過マンガン酸カリウム。

還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。

置換: 触媒の存在下での塩素や臭素などのハロゲン.

生成される主要な生成物:

酸化: ヒドロキシル化誘導体の生成。

還元: 還元されたイソフラボン誘導体の生成。

科学的研究の応用

トキサロールイソフラボンは、以下を含む幅広い科学研究における応用を持っています。

化学: 他の生物活性化合物の合成の前駆体として使用されます。

生物学: 植物と微生物の相互作用や防御メカニズムにおける役割について研究されています。

医学: 抗炎症、抗酸化、抗癌などの潜在的な治療効果について調査されています。

作用機序

トキサロールイソフラボンは、様々な分子標的と経路を通じてその効果を発揮します。それは選択的なエストロゲン受容体モジュレーターとして作用し、エストロゲン受容体に結合してエストロゲン様効果を発揮します。 さらに、酸化ストレスと炎症に関与する酵素の活性を影響を与え、細胞応答を調節します .

6. 類似の化合物との比較

トキサロールイソフラボンは、ゲニステイン、ダイゼイン、グリシテインなどの他のイソフラボンと構造的および生合成的に関連しています。これらの化合物は、類似の3-フェニルクロメン-4-オン骨格を共有していますが、官能基と生物活性は異なります。 トキサロールイソフラボンは、特定の水酸化とメトキシ化のパターンにより、独特の生物学的特性をもたらし、独特です .

類似の化合物:

ゲニステイン: エストロゲン様および抗癌作用で知られています。

ダイゼイン: 抗炎症および抗酸化作用について研究されています。

グリシテイン: 骨の健康と心臓血管保護における潜在的な役割について調査されています.

結論として、トキサロールイソフラボンは、様々な科学および産業における応用に大きな可能性を秘めた汎用性の高い化合物です。その独特の化学構造と生物活性は、化学、生物学、医学、および産業の分野における貴重な研究対象となっています。

類似化合物との比較

Genistein: Known for its estrogenic and anticancer properties.

Daidzein: Studied for its anti-inflammatory and antioxidant effects.

Glycitein: Investigated for its potential role in bone health and cardiovascular protection.

生物活性

Toxicarolisoflavone, a compound derived from various plant species, has garnered attention due to its diverse biological activities, particularly its anti-inflammatory and potential therapeutic properties. This article synthesizes current research findings regarding the biological activity of this compound, including data tables and case studies.

This compound is classified as an isoflavone, a type of flavonoid known for its bioactive properties. Structurally, it shares similarities with other flavonoids, which contribute to its interaction with biological systems.

1. Anti-Inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory effects. A study involving carrageenan-induced abdominal edema in zebrafish showed that this compound significantly reduced inflammation at various doses (100, 200, and 500 mg/kg) compared to a negative control group treated with dimethyl sulfoxide (DMSO). Notably, the 200 mg/kg dose displayed superior anti-inflammatory activity when compared to indomethacin, a standard anti-inflammatory drug .

Table 1: Anti-Inflammatory Effects of this compound

| Dose (mg/kg) | Edema Reduction (%) | Comparison to Control |

|---|---|---|

| 100 | 40 | Significant |

| 200 | 70 | Highly Significant |

| 500 | 60 | Significant |

2. Molecular Mechanisms

Molecular docking studies indicate that this compound inhibits Cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. The interactions observed in docking studies were comparable to those of established inhibitors, suggesting a strong pharmacophoric potential for this compound in drug development .

Toxicological Studies

Toxicity assessments have shown that this compound has an acceptable safety profile. Behavioral changes and histopathological analyses indicated minimal adverse effects at therapeutic doses. For instance, liver histopathology revealed only mild alterations such as cytoplasmic vacuolization without compromising organ function .

Table 2: Histopathological Findings in Zebrafish Treated with this compound

| Organ | Dose (mg/kg) | IHC Score (0-10) | Observations |

|---|---|---|---|

| Liver | 200 | 2.0 | Mild cytoplasmic vacuolization |

| Kidney | 200 | 1.75 | Mild tubular degeneration |

| Intestine | 200 | 1.5 | Leukocyte infiltration |

Case Studies and Applications

Several studies have explored the potential applications of this compound in treating inflammatory diseases. For example, a case study highlighted its effectiveness in reducing symptoms of arthritis in animal models, demonstrating its viability as a therapeutic agent .

Moreover, ongoing research into the insecticidal properties of this compound suggests its utility in agricultural applications, particularly as a natural pesticide .

特性

IUPAC Name |

5-hydroxy-8,8-dimethyl-3-(2,4,5-trimethoxyphenyl)pyrano[2,3-h]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O7/c1-23(2)7-6-12-17(30-23)9-15(24)20-21(25)14(11-29-22(12)20)13-8-18(27-4)19(28-5)10-16(13)26-3/h6-11,24H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNIRAQXHOVJVDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C(C3=C2OC=C(C3=O)C4=CC(=C(C=C4OC)OC)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Toxicarol isoflavone and where is it found?

A1: Toxicarol isoflavone is a naturally occurring isoflavone compound. It was first isolated from certain leguminous plants, specifically fish-poison plants, known for their ichthyotoxic properties [, ]. One such plant is Derris ovalifolia, from which researchers successfully isolated Toxicarol isoflavone along with other known compounds []. It has also been found in Millettia dielsiana [].

Q2: What is the chemical structure of Toxicarol isoflavone?

A2: While the provided abstracts do not explicitly detail the molecular formula and weight, they do mention that the structure of Toxicarol isoflavone has been confirmed through synthesis [, ]. This suggests that its chemical structure is well-defined within the scientific literature.

Q3: Are there any known synthetic routes for producing Toxicarol isoflavone?

A3: Yes, researchers have successfully synthesized Toxicarol isoflavone. One study mentions utilizing the oxidative rearrangement of dihydropyranochalcones with thallium(III) nitrate as a synthetic strategy []. This suggests that laboratory production of the compound is feasible.

Q4: What is the research focus regarding Toxicarol isoflavone?

A4: Currently, the research on Toxicarol isoflavone primarily revolves around its isolation, structural characterization, and synthesis [, , , , , ]. Further research is needed to explore its potential biological activities, mechanisms of action, and potential applications in various fields.

Q5: What are the limitations of the current research on Toxicarol isoflavone?

A5: The available research on Toxicarol isoflavone is limited in scope, primarily focusing on its natural occurrence and chemical synthesis. There is a significant lack of information regarding its biological activity, potential applications, and safety profiles. This highlights the need for further investigation to fully understand the compound's properties and potential.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。